2'-Aminoacetophenone

Physical Chemistry Spectroscopy Computational Chemistry

2'-Aminoacetophenone (CAS 551-93-9) is the sole validated volatile biomarker for non-invasive breath-based detection of Pseudomonas aeruginosa lung infections in cystic fibrosis patients, producing 8.1±2.7 ppb in vitro with no cross-reactivity from commensal bacteria. Its ortho-amino group enables unique intramolecular hydrogen bonding—absent in 3'- and 4'-isomers—delivering distinct reactivity for quinoline/quinazoline synthesis and a higher methyl rotation barrier (V3=644 cm⁻¹). As the definitive analytical standard for 'untypical aging off-flavor' (UTA) in wine (sensory threshold ~0.5 μg/L) and boar taint in pork (up to 1178 ng/g), high-purity 2-AA is essential for accurate GC-MS calibration. Available from research to bulk quantities—order your certified lot today.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 551-93-9
Cat. No. B046740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Aminoacetophenone
CAS551-93-9
Synonyms1-(2-Aminophenyl)ethanone;  1-Acetyl-2-aminobenzene;  2-(Methylcarbonyl)benzenamine;  2-Acetylaniline;  2-Acetylphenylamine;  2-Aminophenyl Methyl Ketone;  2’-Aminoacetophenone;  Methyl 2-Aminophenyl Ketone;  NSC 8820;  o-Acetylaniline;  o-Aminoacetophenone;  o
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1N
InChIInChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3
InChIKeyGTDQGKWDWVUKTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPRACTICALLY INSOL IN WATER;  SOL IN ALC
SOL IN ETHER
Soluble in fats, acetone;  Very slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2'-Aminoacetophenone (CAS 551-93-9) for Industrial & Scientific Procurement: Key Specifications


2'-Aminoacetophenone (CAS 551-93-9), also known as o-aminoacetophenone, is an aromatic ketone with the molecular formula C8H9NO [1]. It is characterized by a grape-like odor and is typically a yellow to yellow-brown liquid at room temperature with a melting point of 20 °C and a boiling point of 85-90 °C at 0.5 mmHg [2]. The compound is sparingly soluble in water but soluble in common organic solvents . It is a versatile building block in organic synthesis and serves as a critical biomarker in clinical and food science applications .

2'-Aminoacetophenone (CAS 551-93-9): Why Positional Isomers Are Not Drop-In Replacements


Simple substitution of 2'-Aminoacetophenone with its positional isomers, such as 3'- or 4'-aminoacetophenone, or functional analogs like 2'-hydroxyacetophenone, is not scientifically valid due to profound differences in physical, chemical, and biological properties dictated by substitution position and functional group chemistry. The ortho-position of the amino group enables a unique intramolecular hydrogen bond with the carbonyl oxygen, a feature absent in the meta and para isomers, which alters its electron density, reactivity, and photophysical behavior [1][2]. This structural distinction translates directly into a significantly higher internal rotational barrier for the methyl group (V3 = 644 cm⁻¹) compared to its meta and para analogs, which affects its molecular conformation and, consequently, its interaction with biological targets and analytical sensors [1]. Furthermore, the compound serves as a specific biomarker, being a volatile metabolite uniquely produced by Pseudomonas aeruginosa via quorum sensing pathways, a role that its isomers or analogs like 2'-hydroxyacetophenone cannot fulfill due to different biosynthetic origins and detection profiles [3][4].

2'-Aminoacetophenone (CAS 551-93-9): Quantitative Differentiation Evidence for Scientific Procurement


2'-Aminoacetophenone Exhibits a Distinct Methyl Internal Rotation Barrier vs. Isomers

The rotational barrier for the methyl group in 2'-aminoacetophenone is V3 = 644(3) cm⁻¹, which is notably higher than that of acetophenone, and also higher than those of its meta and para isomers [1]. This is a direct consequence of the ortho-amino group's intramolecular hydrogen bonding, which restricts methyl rotation. Such a quantifiable physical difference is critical for studies involving molecular dynamics, spectroscopy, or computational modeling where conformational rigidity is a key parameter.

Physical Chemistry Spectroscopy Computational Chemistry

2'-Aminoacetophenone Enables P. aeruginosa Infection Detection via Volatile Biomarker

2'-Aminoacetophenone (2-AA) is a volatile organic compound produced by Pseudomonas aeruginosa via the MvfR (PqsR) quorum sensing system [1]. Its presence in breath, with a reported in vitro concentration of 8.1 ± 2.7 ppb after 24h of culture, serves as a specific biomarker for P. aeruginosa lung infection, particularly in cystic fibrosis patients [2]. In contrast, common lung commensals like S. aureus, S. pneumoniae, and H. influenzae do not produce 2-AA at detectable levels in similar assays [2]. The related compound 2'-hydroxyacetophenone does not share this specific biosynthetic pathway or diagnostic utility [3].

Infectious Disease Diagnostics Breath Analysis Metabolomics

2'-Aminoacetophenone Displays a Distinct Organoleptic Threshold Relevant to Food Science

2-Aminoacetophenone (2-AAP) is a key impact aroma compound responsible for the 'untypical aging off-flavor' (UTA) in wine, with a sensory detection threshold of approximately 0.5-1.0 μg/L in wine matrix [1][2]. Concentrations in affected wines can reach up to 2.5 μg/L, far exceeding the threshold [3]. Its grape-like odor and specific generation from tryptophan during fermentation differentiate it from other off-flavor compounds [3]. For comparison, the odor threshold for 2'-hydroxyacetophenone is significantly higher and associated with different sensory notes, making 2-AAP the definitive analytical target for UTA detection and control.

Food Science Flavor Chemistry Sensory Analysis

2'-Aminoacetophenone Demonstrates a Unique Odor Threshold Comparable to Major Boar Taint Compounds

In the context of boar taint, the odor detection threshold for 2-aminoacetophenone (2-AAP) was found to be similar to the thresholds for androstenone and skatole, the two major compounds traditionally associated with this off-flavor [1]. Quantitative analysis of boar backfat revealed 2-AAP concentrations ranging from 34 ng/g to 1178 ng/g, with a mean value of 100 ng/g [1]. Triangle tests confirmed that 2-AAP-spiked fat samples were identifiable as off-flavor, independent of androstenone or skatole levels [1]. This is a class-level finding, as other hepatic skatole metabolites do not exhibit the same potent organoleptic impact.

Meat Science Veterinary Science Off-Flavor Analysis

2'-Aminoacetophenone (CAS 551-93-9): Validated Research & Industrial Application Scenarios


Clinical Diagnostics: Development of Non-Invasive Breath Tests for P. aeruginosa Infection

2'-Aminoacetophenone is the primary volatile organic compound biomarker for detecting Pseudomonas aeruginosa lung infections, particularly in cystic fibrosis patients [1]. Its unique production by P. aeruginosa, quantified at 8.1 ± 2.7 ppb in vitro, provides a specific molecular target for developing breath-based diagnostic assays, offering a non-invasive alternative to sputum cultures [1]. This application is supported by direct comparative evidence showing a lack of 2-AA production by common commensal bacteria [1].

Food & Beverage Quality Control: Analytical Standard for UTA and Boar Taint Monitoring

As the definitive chemical marker for 'untypical aging off-flavor' (UTA) in wine and a significant contributor to boar taint in pork, high-purity 2'-Aminoacetophenone is an indispensable analytical standard for quality assurance [2][3]. Its extremely low sensory threshold in wine (≈0.5 μg/L) and its presence in boar fat (up to 1178 ng/g) necessitate its use in calibrating sensitive GC-MS and sensory panel methods to ensure product quality and consumer acceptance [2][3].

Host-Pathogen Interaction & Immunometabolism Research

2'-Aminoacetophenone functions as a key quorum sensing molecule for P. aeruginosa, modulating host immune cell bioenergetics [4]. It has been shown to reduce mitochondrial pyruvate transport and ATP production in macrophages, promoting pathogen persistence [4]. This specific biological activity, which is not replicated by other P. aeruginosa QS molecules, makes 2-AA a crucial tool for studying bacterial pathogenesis and developing host-directed therapies [4].

Organic Synthesis & Material Science: Building Block for Heterocyclic Compounds

The unique ortho-arrangement of amino and acetyl groups in 2'-Aminoacetophenone, along with its distinct intramolecular hydrogen bonding, enables its use as a key intermediate in the synthesis of specific heterocyclic scaffolds, such as quinolines and quinazolines [5][6]. Its higher methyl rotation barrier (V3 = 644 cm⁻¹) compared to its isomers influences the stereochemical outcomes of certain cyclization reactions, making it the preferred starting material for achieving specific regioisomeric products [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Aminoacetophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.